Methyl 2-chloro-4-hydroxy-6-methylbenzoate
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Overview
Description
Methyl 2-chloro-4-hydroxy-6-methylbenzoate is an organic compound with the molecular formula C9H9ClO3 It is a derivative of benzoic acid and features a chloro, hydroxy, and methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-4-hydroxy-6-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-4-hydroxy-6-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-hydroxy-6-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of substituted benzoates.
Oxidation: Formation of 2-chloro-4-oxo-6-methylbenzoate.
Reduction: Formation of 2-chloro-4-hydroxy-6-methylbenzyl alcohol.
Scientific Research Applications
Methyl 2-chloro-4-hydroxy-6-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 2-chloro-4-hydroxy-6-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The chloro and hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-4-methylbenzoate: Similar structure but lacks the hydroxy group.
Methyl 4-chloro-2-hydroxy-6-methylbenzoate: Similar structure but with different positions of the chloro and hydroxy groups.
Uniqueness
Methyl 2-chloro-4-hydroxy-6-methylbenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both chloro and hydroxy groups in specific positions allows for unique interactions and applications compared to its analogs.
Biological Activity
Methyl 2-chloro-4-hydroxy-6-methylbenzoate, also known as methyl orsellinate, is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antifungal properties, inhibitory effects on lipoxygenase enzymes, and potential applications in medicinal chemistry.
- Molecular Formula : C₉H₉ClO₄
- Molecular Weight : 202.62 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 339.1 ± 22.0 °C at 760 mmHg
- Melting Point : 141-142 °C
Antifungal Activity
Methyl orsellinate exhibits notable antifungal properties, making it a candidate for research in fungal infections. It has been identified as a phytotoxic compound with the ability to inhibit various fungal species. The mechanism behind its antifungal activity may involve disrupting the integrity of fungal cell membranes or inhibiting key metabolic pathways.
Lipoxygenase Inhibition
One of the significant biological activities of methyl orsellinate is its role as an inhibitor of lipoxygenase enzymes. Specifically, it has been reported to inhibit 5-lipoxygenase with an IC₅₀ value of 59.6 μM . This inhibition can have implications in inflammatory processes and could potentially be leveraged in the development of anti-inflammatory drugs.
Study on Antifungal Properties
A study conducted by Ingólfsdóttir et al. (2002) explored the effects of methyl orsellinate on lipoxygenases and malignant cell lines. The findings indicated that methyl orsellinate not only inhibited lipoxygenase activity but also exhibited cytotoxic effects against various cancer cell lines, suggesting its dual role as an antifungal and anticancer agent .
Compound | Activity Type | IC₅₀ Value (μM) |
---|---|---|
Methyl Orsellinate | 5-Lipoxygenase Inhibitor | 59.6 |
Various Fungal Strains | Antifungal | Not specified |
Mechanistic Insights
The mechanism of action for methyl orsellinate's antifungal activity may involve interference with the synthesis of ergosterol, a critical component of fungal cell membranes. This action is similar to that of established antifungal agents, suggesting that methyl orsellinate could be developed into a novel antifungal therapy.
Properties
CAS No. |
116621-21-7 |
---|---|
Molecular Formula |
C9H9ClO3 |
Molecular Weight |
200.62 g/mol |
IUPAC Name |
methyl 2-chloro-4-hydroxy-6-methylbenzoate |
InChI |
InChI=1S/C9H9ClO3/c1-5-3-6(11)4-7(10)8(5)9(12)13-2/h3-4,11H,1-2H3 |
InChI Key |
YHXFLPHJEPQJSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)Cl)O |
Origin of Product |
United States |
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